
Ramipril Benzyl Ester
概要
説明
Ramipril benzyl ester (RBE) is an esterified form of the prodrug ramipril, which is an angiotensin-converting enzyme (ACE) inhibitor drug used to treat hypertension and congestive heart failure. RBE is a prodrug that is converted to the active form of ramipril in the body. It has been studied for its potential use in the treatment of hypertension and congestive heart failure, as well as for its potential as an anti-inflammatory agent.
科学的研究の応用
Potential Inhibitory Drug Against COVID-19 : Ramipril benzyl ester, along with other compounds, has shown potential as an effective inhibitory drug against COVID-19 (Singh & Florez, 2020).
Synthesis and Purity for Pharmaceutical Products : Ramipril methyl ester, closely related to this compound, has been synthesized with high purity and used to assess impurities in ramipril pharmaceutical products (Nguyen et al., 2022).
Impact on Diabetes Incidence and Regression to Normoglycemia : Ramipril does not significantly reduce the incidence of diabetes but increases regression to normoglycemia in individuals with impaired fasting glucose levels or impaired glucose tolerance (Bosch et al., 2006).
Cardiovascular Risk Reduction : It has been found to reduce cardiovascular risk by 22%, which is three times greater than predicted from blood-pressure-related risk estimates (Sleight et al., 2001).
Vasculoprotective and Renoprotective Effect in Diabetes : Ramipril effectively lowers the risk of cardiovascular events and overt nephropathy in people with diabetes, providing a vasculoprotective and renoprotective effect (Investigators & Wolffenbuttel, 2000).
Effective Treatment for Hypertension and Heart Failure : Ramipril is effective in lowering blood pressure in patients with mild to moderate essential hypertension and reduces heart failure risk after acute myocardial infarction (Frampton & Peters, 1995).
Alternative ACE Inhibitor for Treating Hypertension and Heart Failure : Ramipril is a useful alternative ACE inhibitor for treating hypertension and congestive heart failure, with comparable efficacy to other ACE inhibitors (Todd & Benfield, 1990).
Improvement in Endothelial Function and Reduction in Inflammation : Ramipril improves endothelial function and reduces inflammation in young normotensive individuals with successfully repaired coarctation of the aorta, without affecting blood pressure levels (Brili et al., 2008).
Treatment for Various Grades of Hypertension and Heart Failure : It effectively treats all grades of hypertension and heart failure when taken once daily, with no serious idiosyncratic adverse reactions reported (Ball & Robertson, 1987).
Reduced Risk of End-Stage Renal Failure in Chronic Nephropathy : Long-term treatment with ramipril in chronic nephropathy patients reduces GFR decline and the risk of end-stage renal failure, with a 33% improvement in GFR compared to placebo (Ruggenenti et al., 1998).
作用機序
Target of Action
Ramipril Benzyl Ester is a prodrug that is metabolized to its active form, Ramiprilat . The primary target of Ramiprilat is the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .
Biochemical Pathways
The inhibition of ACE leads to a decrease in ATII levels, resulting in reduced vasoconstriction and decreased aldosterone secretion . Aldosterone is a hormone that promotes the absorption of sodium and water in the kidneys, increasing blood volume and pressure . Therefore, the inhibition of ACE leads to a decrease in blood pressure .
Pharmacokinetics
Ramipril is well absorbed (50% to 60%) and undergoes rapid hydrolysis in the liver to form Ramiprilat . It is then distributed to all tissues, with the liver, kidneys, and lungs showing higher concentrations of the drug . The elimination of Ramiprilat from the body is characterized by a relatively rapid initial phase with a half-life of 7 hours and a late phase with a half-life of about 120 hours . Most of the drug is excreted in the urine as Ramiprilat and the glucuronate conjugate of Ramiprilat .
Result of Action
The result of Ramipril’s action is the management of hypertension and the reduction of cardiovascular mortality following myocardial infarction in hemodynamically stable patients with clinical signs of congestive heart failure . It may also be used to slow the progression of renal disease in individuals with hypertension, diabetes mellitus, and microalbuminuria or overt nephropathy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ramipril. For instance, renal function can impact the drug’s duration of action and dosage should be reduced in patients with renal impairment . Additionally, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio indicates that the use of Ramipril is predicted to present an insignificant risk to the environment .
Safety and Hazards
Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
生化学分析
Biochemical Properties
Ramipril Benzyl Ester is an inhibitor of angiotensin-converting enzyme, which catalyzes the conversion of angiotensin I to angiotensin II . This interaction with the ACE enzyme is crucial in its role in biochemical reactions.
Cellular Effects
The primary cellular effect of this compound is the inhibition of the ACE enzyme. This inhibition reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . This can influence cell function by affecting blood pressure regulation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ACE enzyme, inhibiting its activity . This prevents the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and lowering blood pressure.
Temporal Effects in Laboratory Settings
It is known that ramipril, the parent drug of this compound, is a long-acting ACE inhibitor .
Dosage Effects in Animal Models
The effects of this compound dosage in animal models have not been extensively studied. It is known that the parent drug ramipril has been used in the treatment of hypertension .
Metabolic Pathways
This compound is involved in the renin-angiotensin system, where it inhibits the ACE enzyme . This affects the metabolic pathway of angiotensin I to angiotensin II conversion.
Transport and Distribution
It is known that ramipril, the parent drug, undergoes de-esterification in the liver to form ramiprilat, its active metabolite .
Subcellular Localization
Given its role as an ACE inhibitor, it is likely to interact with the ACE enzyme, which is found on the surface of endothelial cells .
特性
IUPAC Name |
benzyl (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O5/c1-3-36-29(34)25(18-17-22-11-6-4-7-12-22)31-21(2)28(33)32-26-16-10-15-24(26)19-27(32)30(35)37-20-23-13-8-5-9-14-23/h4-9,11-14,21,24-27,31H,3,10,15-20H2,1-2H3/t21-,24-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENMFAJWBVYHGL-SJSXQSQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435838 | |
| Record name | Ramipril Benzyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87269-88-3 | |
| Record name | Ramipril benzyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87269-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ramipril Benzyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Ramipril Benzyl Ester a potential drug candidate for COVID-19?
A1: While the provided research papers [, ] don't directly address the mechanism of action of this compound against COVID-19, they highlight its identification through in silico screening. This computational approach suggests that the molecule exhibits promising binding affinity to key targets within the SARS-CoV-2 virus or related pathways. Further experimental validation is necessary to confirm and elucidate its precise antiviral activity.
Q2: What are some other natural molecules identified in the research as potential therapeutics for COVID-19?
A2: The bioinformatic study [] identified several other natural molecules with potential therapeutic applications against COVID-19. These include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


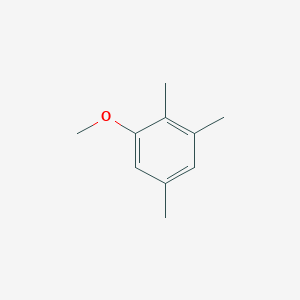
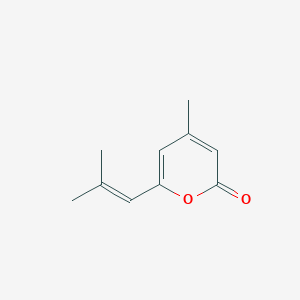

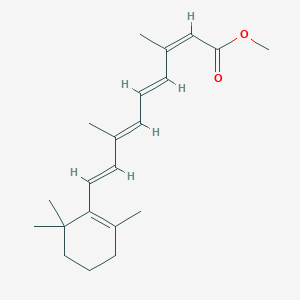
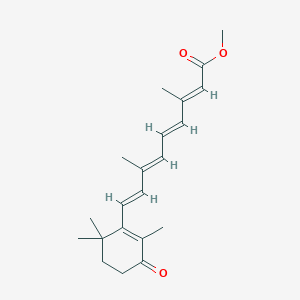
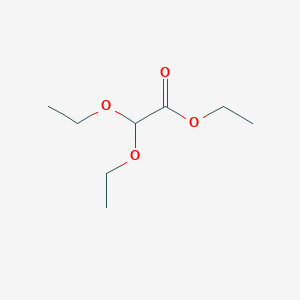
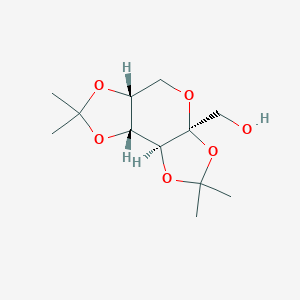
![Methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B20222.png)
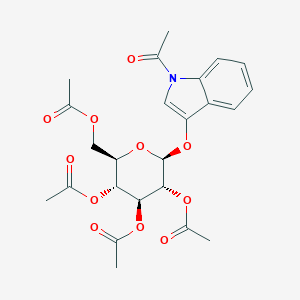
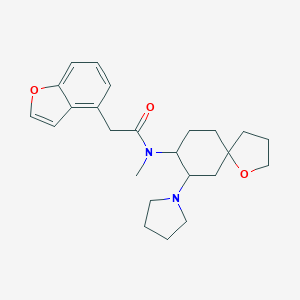


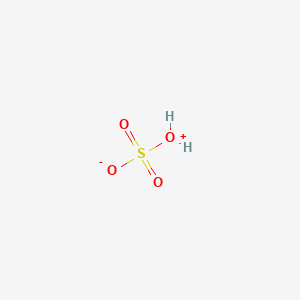
![(6E)-6-[(4-chloro-N-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B20242.png)
